(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one
Description
This compound features a conjugated enone system (α,β-unsaturated ketone) substituted with a 4-bromophenyl group at position 4, a 3-chlorophenyl diazenyl (–N=N–) moiety at position 3, and a trifluoromethyl (–CF₃) group at position 1. The (E)-configuration stabilizes the conjugated system, influencing electronic properties and reactivity .
Properties
Molecular Formula |
C16H9BrClF3N2O2 |
|---|---|
Molecular Weight |
433.60 g/mol |
IUPAC Name |
(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one |
InChI |
InChI=1S/C16H9BrClF3N2O2/c17-10-6-4-9(5-7-10)14(24)13(15(25)16(19,20)21)23-22-12-3-1-2-11(18)8-12/h1-8,24H/b14-13+,23-22? |
InChI Key |
DFGQMESTXZEJSG-WLARGLBMSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N=N/C(=C(\C2=CC=C(C=C2)Br)/O)/C(=O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC(=C(C2=CC=C(C=C2)Br)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Core Synthesis: Trifluoroacetyl-Hydroxybutenone Backbone
The synthesis begins with constructing the 4,4,4-trifluoro-3-hydroxybut-2-en-2-one scaffold. Key methods include:
Example Route :
-
Step 1 : React trifluoroacetyl chloride with a ketone (e.g., acetone) to form the enone ester.
-
Step 2 : Hydrolyze the ester to the acid, introducing the hydroxyl group.
Introduction of the 4-Bromophenyl Group
The 4-bromophenyl substituent is typically added via cross-coupling reactions:
Critical Consideration :
-
Stereocontrol : The E-configuration of the double bond is maintained through stereoselective coupling or reaction conditions.
Formation of the Diazenyl (N=N) Linkage
The diazenyl group is synthesized via diazotization and coupling:
Example Sequence :
-
Step 1 : Diazotize 3-chloroaniline to generate the diazonium salt.
-
Step 2 : Couple the diazonium salt with the hydroxyl-bearing butenone core under acidic conditions.
Functionalization and Final Assembly
The final compound is assembled through sequential functionalization:
Key Challenges and Solutions
Structural Validation
The compound’s structure is validated via:
-
Spectroscopic Data :
-
¹H NMR : Resonances for aromatic protons (~7.2–8.0 ppm), hydroxyl proton (~5.0 ppm), and trifluoromethyl (~δ 0 ppm).
-
¹³C NMR : Peaks for carbonyl (C=O, ~200 ppm), trifluoromethyl (C-F, ~110–120 ppm), and diazenyl carbons (~150–160 ppm).
-
-
Mass Spectrometry : Molecular ion peak at m/z 433.6 (C₁₆H₉BrClF₃N₂O₂).
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Suzuki Coupling | High regioselectivity, scalability | Requires Pd catalysts, expensive boronic acids |
| Electrophilic Substitution | Cost-effective, simple conditions | Lower yields, potential over-bromination |
| Diazotization | Direct Ar-N=N-Ar formation | Sensitive to temperature, diazonium salt stability |
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to amines or other reduced forms.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
Major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and other functionalized compounds that retain the core structure of the original molecule.
Scientific Research Applications
(E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, influencing cellular processes. The trifluoromethyl group may enhance the compound’s stability and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogenated Aromatic Substitutions
(a) (E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2,4-dichlorophenyl)-prop-2-en-1-one ()
- Key Features : Replaces the diazenyl group with a pyrazole ring and substitutes the trifluoromethyl group with a 2,4-dichlorophenyl moiety.
- Impact : The pyrazole ring enhances π-π stacking interactions, while dichlorophenyl groups increase lipophilicity compared to the target compound’s –CF₃ group. Crystallographic data (R factor = 0.043) confirm planar geometry .
(b) (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ()
- Key Features : Substitutes the diazenyl group with a 4-methoxyphenyl-pyrazole system.
- Impact : Methoxy (–OCH₃) groups improve solubility in polar solvents but reduce electrophilicity compared to the electron-withdrawing –CF₃ group. Single-crystal studies (T = 100 K) show a mean C–C bond length of 0.004 Å, indicating high structural rigidity .
Analogues with Trifluoromethyl/Hydroxy Substitutions
(a) 3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile ()
- Key Features : Cyclohexane core with dual fluorophenyl and dicarbonitrile groups.
- Impact : The cyclohexane ring reduces planarity, limiting conjugation. Dicarbonitrile groups increase electron deficiency, contrasting with the target compound’s –CF₃ and hydroxyl groups. Synthesis involved unexpected cyclization, highlighting reactivity differences .
Analogues with Diazenyl or Enone Moieties
(a) (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Derivatives ()
- Key Features : Chalcone derivatives with variable substituents (e.g., methoxy, chloro, trifluoromethyl).
- Anti-HIV activity (EC₅₀ = 20–25 µM in piroxicam analogs) suggests bioactivity relevance for enone systems .
Data Table: Structural and Functional Comparison
Key Research Findings
Crystallographic Insights
- Planar enone systems in halogenated derivatives (e.g., ) correlate with low R factors (<0.05), indicating high structural precision. Hydrogen-bonding patterns (e.g., –OH⋯O=C) stabilize crystal packing .
Biological Activity
The compound (E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one is a member of the class of azo compounds, which are characterized by the presence of the azo group (-N=N-). These compounds have garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing several key effects:
- Anticancer Activity : Azo compounds often exhibit cytotoxic effects against cancer cell lines. The presence of halogen substituents (bromine and chlorine) in this compound enhances its reactivity and potential to induce apoptosis in tumor cells.
- Antimicrobial Properties : Some studies suggest that azo compounds can inhibit bacterial growth and possess antifungal activity. The specific interactions with microbial enzymes and cellular structures are areas of ongoing research.
The mechanisms underlying the biological activities of this compound may include:
- Reactive Oxygen Species (ROS) Generation : Azo compounds can induce oxidative stress in cells, leading to increased ROS production. This mechanism is often linked to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
Case Studies
Several studies have investigated the biological effects of related azo compounds, providing insights into potential applications:
- Anticancer Studies : In vitro studies on similar azo derivatives have demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). These studies often utilize assays such as MTT or XTT to assess cell viability.
- Antimicrobial Evaluation : Research has shown that certain azo compounds exhibit broad-spectrum antimicrobial activity. For instance, a related compound was tested against Gram-positive and Gram-negative bacteria, showing inhibition zones indicative of antimicrobial efficacy.
Data Table: Biological Activities Summary
Q & A
Q. What synthetic strategies are recommended for preparing (E)-4-(4-bromophenyl)-3-[(3-chlorophenyl)diazenyl]-1,1,1-trifluoro-4-hydroxybut-3-en-2-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a trifluoromethyl ketone precursor (e.g., 4-bromoacetophenone derivatives) and a diazonium salt derived from 3-chloroaniline. Reaction conditions typically involve basic aqueous media (e.g., NaOH/EtOH) at 0–50°C, followed by purification via column chromatography . Side products may include Z-isomers or hydroxylated derivatives, which require careful separation using polarity-based solvents .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., enolic -OH at δ 12–14 ppm, trifluoromethyl groups at δ 110–120 ppm in 13C) and confirms E-stereochemistry via coupling constants (J = 12–16 Hz for conjugated enones) .
- FTIR : Identifies carbonyl stretching (C=O at ~1700 cm⁻¹) and diazenyl (N=N) vibrations (~1450 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O-H···O interactions stabilizing the enol tautomer) .
Advanced Research Questions
Q. How can computational modeling elucidate this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450 or kinases). Parameterize the ligand with DFT-optimized geometries (B3LYP/6-31G* basis set) and validate against crystallographic data .
- QSAR models : Correlate substituent effects (e.g., bromo/chloro groups) with bioactivity using descriptors like logP and Hammett constants .
Q. What experimental approaches resolve contradictions in reported antimicrobial activity data?
- Methodological Answer :
- Standardized assays : Compare MIC (minimum inhibitory concentration) values against Staphylococcus aureus and Escherichia coli using broth microdilution (CLSI guidelines) to minimize variability .
- Mechanistic studies : Perform time-kill assays and ROS (reactive oxygen species) detection to distinguish bactericidal vs. bacteriostatic effects .
Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett analysis : Quantify electron-withdrawing effects of the 4-bromophenyl and 3-chlorophenyldiazenyl groups on reaction rates in Suzuki-Miyaura couplings. Use cyclic voltammetry to measure redox potentials, correlating with catalytic turnover .
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in nucleophilic additions .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles across solvents?
- Methodological Answer :
- Solubility screens : Use HPLC-grade solvents (e.g., DMSO, acetonitrile) under controlled humidity to avoid hydrate formation. Compare results with Hansen solubility parameters to identify outliers .
- Thermogravimetric analysis (TGA) : Detect solvent inclusion complexes or polymorphic transitions that alter dissolution kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
